![molecular formula C27H28N2O3S B2390957 3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-49-8](/img/structure/B2390957.png)
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C27H28N2O3S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Applications
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonists : Thieno[2,3-d]pyrimidine derivatives have been identified as potent and orally bioavailable non-peptide antagonists for the human LHRH receptor. These compounds show promise in the treatment of sex-hormone-dependent diseases due to their ability to suppress plasma LH levels effectively in animal models. The unique chemical structures of these derivatives, such as the inclusion of methoxyurea side chains, contribute to their high binding affinity and potent antagonistic activity (S. Sasaki et al., 2003).
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists : Further development of thieno[2,3-d]pyrimidine-2,4-dione scaffolds has led to the discovery of highly potent and orally active GnRH antagonists, such as sufugolix. These compounds are considered for clinical development due to their significant in vitro and in vivo GnRH antagonistic activity, offering potential treatments for reproductive diseases (Kazuhiro Miwa et al., 2011).
Anticancer and Antiviral Potential
- Synthesis for Biological Activities : Thienopyrimidine compounds, synthesized through various chemical reactions, have shown high biological activities. These include acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. Such findings underscore the versatility of thieno[2,3-d]pyrimidine derivatives in developing new therapeutic agents (A. El-Gazzar et al., 2006).
Material Science Applications
- Nonlinear Optical Properties : Novel styryl dyes based on thieno[2,3-d]pyrimidine frameworks have been investigated for their third-order nonlinear optical properties, showing promise for applications in optical materials and devices due to their significant two-photon absorption phenomenon. This suggests potential use in developing materials for optical power limiting and other nonlinear optical applications (S. Shettigar et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-3-32-21-15-13-20(14-16-21)29-25(30)24-22-11-5-4-6-12-23(22)33-26(24)28(27(29)31)17-19-10-8-7-9-18(19)2/h7-10,13-16H,3-6,11-12,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFJVISZNBYVHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC5=C3CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.